molecular formula C18H14N2S B253887 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile

Cat. No.: B253887
M. Wt: 290.4 g/mol
InChI Key: TTYMQKTYCZLQGS-UHFFFAOYSA-N
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Description

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is an organic compound that features a quinoline moiety linked to a benzonitrile group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-methylquinoline-2-thiol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-methylquinoline-2-thiol reacts with 4-chloromethylbenzonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its quinoline moiety.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known to interact with DNA and enzymes, suggesting potential mechanisms involving DNA intercalation or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinolinyl-pyrazoles: Investigated for their pharmacological properties.

Uniqueness

4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is unique due to its specific combination of a quinoline moiety and a benzonitrile group linked via a thioether linkage. This structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.

Properties

Molecular Formula

C18H14N2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3

InChI Key

TTYMQKTYCZLQGS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Origin of Product

United States

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